[(2-Chloro-6-fluorophenyl)methyl](3-methylbutan-2-yl)amine
Description
(2-Chloro-6-fluorophenyl)methylamine is a secondary amine featuring a 2-chloro-6-fluorobenzyl group attached to a branched 3-methylbutan-2-yl (isopentyl) substituent. Its structure combines aromatic halogenation (Cl, F) with aliphatic branching, which may influence physicochemical properties such as solubility, stability, and receptor-binding affinity.
Properties
Molecular Formula |
C12H17ClFN |
|---|---|
Molecular Weight |
229.72 g/mol |
IUPAC Name |
N-[(2-chloro-6-fluorophenyl)methyl]-3-methylbutan-2-amine |
InChI |
InChI=1S/C12H17ClFN/c1-8(2)9(3)15-7-10-11(13)5-4-6-12(10)14/h4-6,8-9,15H,7H2,1-3H3 |
InChI Key |
UKZPKBHDZVOBKN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C)NCC1=C(C=CC=C1Cl)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Chloro-6-fluorophenyl)methylamine typically involves the reaction of 2-chloro-6-fluorobenzyl chloride with 3-methylbutan-2-amine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the production of (2-Chloro-6-fluorophenyl)methylamine may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
(2-Chloro-6-fluorophenyl)methylamine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The chloro and fluoro substituents on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
(2-Chloro-6-fluorophenyl)methylamine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2-Chloro-6-fluorophenyl)methylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and fluoro substituents on the phenyl ring can enhance the compound’s binding affinity and specificity towards these targets. The amine group can participate in hydrogen bonding and electrostatic interactions, further stabilizing the compound’s binding to its target.
Comparison with Similar Compounds
Structural Analogs and Molecular Data
| Compound Name | Substituent on Amine | Molecular Formula | Molecular Weight | Key Features |
|---|---|---|---|---|
| (2-Chloro-6-fluorophenyl)methylamine | 3-methylbutan-2-yl | C₁₂H₁₆ClFN | 228.72 (calculated) | Branched aliphatic chain; moderate lipophilicity |
| (Butan-2-yl)[(2-chloro-6-fluorophenyl)methyl]amine hydrochloride | Butan-2-yl | C₁₁H₁₆Cl₂FN | 252.16 | Shorter branched chain; hydrochloride salt enhances crystallinity |
| (2-Chloro-6-fluorophenyl)methylamine hydrochloride | Propan-2-yl (isopropyl) | C₁₀H₁₄Cl₂FN | 234.12 | Compact substituent; higher volatility |
| Butyl[(2-chloro-6-fluorophenyl)methyl]amine | n-Butyl | C₁₁H₁₅ClFN | 215.69 | Linear alkyl chain; lower molecular weight |
| [(2-Chloro-6-fluorophenyl)methyl][3-(furan-2-ylmethoxy)propyl]amine | 3-(Furan-2-ylmethoxy)propyl | C₁₅H₁₈ClFNO₂ | 298.76 | Ether-linked furan moiety; increased polarity |
Physicochemical and Functional Differences
- Branching Effects : The 3-methylbutan-2-yl group in the target compound introduces steric hindrance compared to linear analogs like butyl or n-butyl derivatives. This may reduce metabolic degradation, enhancing bioavailability in pharmaceutical contexts .
- Salt Formation : Hydrochloride salts (e.g., ) improve stability and solubility, critical for industrial-scale synthesis and purification.
Biological Activity
(2-Chloro-6-fluorophenyl)methylamine, often referred to as a substituted phenyl methylamine, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by a unique combination of a chloro and a fluoro substituent on the phenyl ring, which can significantly influence its reactivity and interaction with biological targets.
Chemical Structure and Properties
The molecular formula of (2-Chloro-6-fluorophenyl)methylamine is . The compound features a butan-2-yl group attached to a (2-chloro-6-fluorophenyl)methylamine moiety. This structural configuration is crucial for its biological activity, as the presence of halogen atoms can affect binding affinity and specificity towards various biological targets.
The biological activity of this compound primarily arises from its ability to interact with specific enzymes and receptors. The mechanism involves:
- Enzyme Inhibition : The compound may inhibit enzyme activity by binding to the active site, thereby preventing substrate access.
- Receptor Modulation : It can act as an agonist or antagonist at various receptors, influencing cellular signaling pathways.
Biological Activity
Research indicates that (2-Chloro-6-fluorophenyl)methylamine exhibits several biological activities:
- Antimicrobial Activity : Preliminary studies suggest that compounds with similar structures show antibacterial properties against pathogens like Staphylococcus aureus and Chromobacterium violaceum. For instance, related compounds demonstrated zones of inhibition comparable to standard antibiotics like streptomycin .
- Neuropharmacological Effects : The compound is under investigation for potential therapeutic effects in neurological disorders, likely due to its ability to cross the blood-brain barrier and interact with central nervous system receptors.
- Anti-inflammatory Properties : Initial findings suggest that it may possess anti-inflammatory effects, making it a candidate for further research in inflammatory disease models.
Comparative Analysis with Similar Compounds
The following table summarizes key characteristics of (2-Chloro-6-fluorophenyl)methylamine compared to structurally similar compounds:
| Compound Name | Molecular Formula | Key Characteristics |
|---|---|---|
| (2-Chloro-6-fluorophenyl)methylamine | C12H17ClFN | Unique combination of chloro and fluoro substituents |
| (2-Chloro-4-fluorophenyl)methylamine | C12H17ClF | Different fluorine position; potential variation in activity |
| (3-Chlorophenyl)methylamine | C12H17Cl | Lacks fluorine; different reactivity profile |
Case Studies and Research Findings
Several studies have explored the biological activities of related compounds:
- Antibacterial Studies : A compound structurally similar to (2-Chloro-6-fluorophenyl)methylamine was tested against S. aureus and showed significant antibacterial activity with an average zone of inhibition of 20.5 mm, although less effective than streptomycin .
- Neuropharmacological Investigations : Research has highlighted the potential for these types of compounds to modulate neurotransmitter systems, suggesting applications in treating conditions such as depression or anxiety disorders.
- In Vitro Studies : Various in vitro assays have been conducted to assess the cytotoxicity and enzyme inhibition capabilities of similar compounds, providing insights into their therapeutic potential .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
